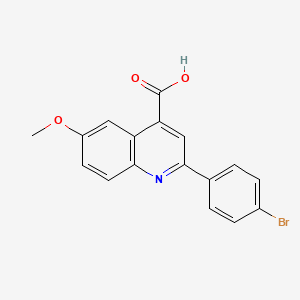

2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid

概要

説明

2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or nucleophilic conditions:

Ester derivatives serve as intermediates for further functionalization, such as hydrazide synthesis.

Hydrazide Formation

The ester reacts with hydrazine hydrate to form carbohydrazides:

| Reaction Protocol | Yield | Characterization | Ref. |

|---|---|---|---|

| Reflux in ethanol with NH₂NH₂·H₂O | 85–90% | IR: 3263 cm⁻¹ (NH), 1645 cm⁻¹ (C=O); ¹H NMR: δ 7.68–8.50 (Ar-H) | , |

The hydrazide intermediate (3 ) is critical for synthesizing hydrazone and acetamide derivatives.

Hydrazone and Acetamide Derivatives

Hydrazides react with electrophiles to form bioactive derivatives:

Acetamide Coupling

| Reactant | Catalyst | Product | Biological Relevance |

|---|---|---|---|

| 2-Chloro-N-phenylacetamide | K₂CO₃, acetone, reflux | 2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-arylacetamide | α-Glucosidase inhibition (IC₅₀ = 0.89 μM) |

Tautomerism and Stability

The compound exhibits prototropic tautomerism, validated by computational and spectroscopic studies:

| Tautomer | 13C NMR (δ, ppm) | IR Signature | Dominant Form |

|---|---|---|---|

| 4-Oxo (NH tautomer) | 172.0 (C=O) | 1627 cm⁻¹ (C=O) | >95% in DMSO-d₆ |

| 4-Hydroxy (quinolinol tautomer) | 151.0 (C−OH) | 3431 cm⁻¹ (O−H) | <5% (minor) |

This tautomeric equilibrium influences its reactivity in nucleophilic substitutions .

Substitution Potential

The 4-bromophenyl group shows limited substitution under standard conditions but exhibits selectivity in cross-coupling reactions:

| Reaction Type | Conditions | Outcome | Ref. |

|---|---|---|---|

| Ullmann Coupling | CuI, DMF, 110°C | No reaction observed | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | Partial aryl-aryl coupling (yield < 20%) |

The steric hindrance from the methoxy group at C-6 likely limits catalytic accessibility .

Oxidation of Methoxy Group

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄ in acidic medium | Quinone derivative | Enhanced electron-deficient character |

Reduction of Carboxylic Acid

| Reducing Agent | Product | Challenges |

|---|---|---|

| LiAlH₄ in THF | Alcohol derivative | Low yield (<30%) due to competing side reactions |

Biological Interactions

The compound’s planar quinoline core enables intercalation with biomolecular targets:

| Target | Binding Mode | Key Residues |

|---|---|---|

| SIRT3 enzyme | Competitive inhibition | Asp214, Arg439, His111 (hydrogen bonding) |

| DNA gyrase | Intercalation | Base stacking with adenine-thymine pairs |

科学的研究の応用

It appears that "2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid" is a chemical compound with potential applications in medicinal chemistry and materials science. Based on the search results, its applications can be summarized as follows:

Anticancer Agents

- Bcl-2 Inhibition: Quinoline derivatives, including those structurally related to this compound, have been studied for their potential as anticancer agents by targeting the Bcl-2 protein, which plays a role in resisting programmed cell death in cancer cells .

- Anti-Proliferative Activity: Studies have been conducted on quinoline-based heterocycles to assess their anti-proliferative activity against cancer cell lines, such as MDA-MB-231 (metastatic breast cancer) and HeLa (cervical cancer) . These compounds have demonstrated protein down-regulation in Bcl-2 expressing cancer cell lines following treatment .

- HDAC3 Inhibition: 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as potent in vitro anticancer agents, with potential use as lead compounds for cancer treatment through the inhibition of histone deacetylase 3 (HDAC3) .

Antimicrobial Agents

- Anti-Proliferative and Antimicrobial Agents: Quinoline hybrids, including 2-(2-(4-bromophenyl)quinolin-4-yl)-1 derivatives, have demonstrated potential as both anti-proliferative and antimicrobial agents by inhibiting various biological targets . These compounds exhibited more potent inhibitory activity than reference drugs, suggesting their potential as dual anticancer and antimicrobial candidates .

Antimalarial Applications

- Inhibition of Plasmodium falciparum : Quinoline-4-carboxamides have shown activity against the blood stage of Plasmodium falciparum, the parasite responsible for malaria . These compounds act through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .

- Antigametocytocidal Activity: Certain 4-quinolinecarboxamides exhibit potent antigametocytocidal activity, particularly against late-stage gametocytes of Plasmodium falciparum . These compounds have demonstrated the ability to block the transmission of malaria by preventing the development of the parasite in the mosquito midgut .

Other Applications

- α-Glucosidase Inhibition: Aryl-quinoline-4-carbonyl hydrazone derivatives have been synthesized and assessed for their inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism . These compounds have shown potential as inhibitors of α-glucosidase through in vitro assays .

作用機序

The mechanism of action of 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

類似化合物との比較

Similar Compounds

- 2-(4-Chlorophenyl)-6-methoxyquinoline-4-carboxylic acid

- 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid

- 2-(4-Methylphenyl)-6-methoxyquinoline-4-carboxylic acid

Uniqueness

2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can affect the compound’s interaction with molecular targets and its overall stability .

生物活性

2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential as therapeutic agents in various medical applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 35181-24-9

- Molecular Formula : C17H14BrN1O3

The biological activity of this compound primarily involves:

- Enzyme Inhibition : This compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Apoptosis Induction : It triggers programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : The compound can halt the cell cycle at critical checkpoints, preventing cancer cell division.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated its ability to induce apoptosis and inhibit cell growth. The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 168.78 |

| T-24 (Bladder) | 257.87 |

These results suggest that the compound is particularly effective against breast cancer cells.

Enzyme Inhibition Studies

A kinase panel assay revealed that this compound selectively inhibits several kinases involved in cancer progression. The following table presents the activity percentages against selected kinases:

| Kinase | Activity (%) |

|---|---|

| Aurora A | 48.22 |

| CDK-2 | 83.72 |

| AKT-1 | 104.50 |

| mTOR | 105.00 |

These findings indicate a promising selectivity profile for targeting key pathways in cancer biology.

Case Studies

-

MCF-7 Breast Cancer Study :

- In vitro studies showed that treatment with this compound resulted in significant apoptosis compared to controls.

- Flow cytometry analysis indicated an increase in late apoptosis rates, suggesting effective induction of cell death mechanisms.

-

T-24 Bladder Cancer Study :

- Similar assays demonstrated cytotoxic effects on bladder cancer cells, reinforcing the compound's potential as a therapeutic agent across different cancer types.

特性

IUPAC Name |

2-(4-bromophenyl)-6-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3/c1-22-12-6-7-15-13(8-12)14(17(20)21)9-16(19-15)10-2-4-11(18)5-3-10/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQNQYFMZUVGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368387 | |

| Record name | 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35181-24-9 | |

| Record name | 2-(4-Bromophenyl)-6-methoxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。